molecular formula C6H3ClFI B1635626 4-Chloro-2-fluoro-1-iodobenzene CAS No. 6797-79-1

4-Chloro-2-fluoro-1-iodobenzene

Cat. No. B1635626
CAS RN: 6797-79-1
M. Wt: 256.44 g/mol
InChI Key: RSTFBOIFYXJIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A 100 mL sealed tube was charged with 4-chloro-2-fluoro-1-iodobenzene (0.498 ml, 3.90 mmol), pyrrolidin-2-one (0.598 ml, 7.80 mmol), (1R,2R)-cyclohexane-1,2-diamine (0.0703 ml, 0.585 mmol), potassium phosphate (1.66 g, 7.80 mmol), copper (I) iodide (0.0223 g, 0.117 mmol), and 1,4-dioxane (4.00 ml, 46.8 mmol), then flushed with argon, sealed, and placed in a 110° C. oil bath for 17 hours. The reaction mixture was filtered through a pad of silica gel, eluting with EtOAc and DCM, then the filtrate was concentrated to yield a brown oil This was purified by column chromatography using a 40 g ISCO column, eluting with a gradient of 3-5% MeOH/DCM over 30 minutes to give 1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one (0.903 g, 108% yield) as a yellow solid.
Quantity
0.498 mL
Type
reactant
Reaction Step One
Quantity
0.598 mL
Type
reactant
Reaction Step One
Quantity
0.0703 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.0223 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].[C@@H]1(N)CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[C:4]([F:9])[CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.498 mL
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)F
Name
Quantity
0.598 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0.0703 mL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
1.66 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.0223 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL sealed tube
CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
placed in a 110° C.
CUSTOM
Type
CUSTOM
Details
for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with EtOAc and DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 3-5% MeOH/DCM over 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1C(CCC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.903 g
YIELD: PERCENTYIELD 108%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.